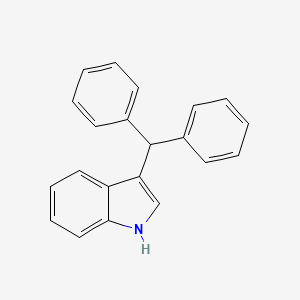

3-Benzhydryl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzhydryl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzhydryl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For instance, the reaction of 3-phenylpropanal with phenylhydrazine in the presence of an acidic catalyst such as Amberlyst® 15 or T3P® (propylphosphonic acid cyclic anhydride) can yield this compound . Conductive and dielectric heating methods have also been employed to optimize the reaction conditions and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process may utilize continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-1H-indole undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indolenine derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

Oxidation: Indolenine derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-Benzhydryl-1H-indole has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes. For example, they can interact with serotonin receptors, modulating neurotransmission and exhibiting antidepressant effects . Additionally, indole derivatives can inhibit enzymes involved in cancer cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

3-Benzyl-1H-indole: Similar in structure but with a benzyl group instead of a benzhydryl group.

1H-Indole-3-carbaldehyde: Contains an aldehyde group at the third position.

Indole-3-acetic acid: A naturally occurring plant hormone with an acetic acid group at the third position.

Uniqueness

3-Benzhydryl-1H-indole is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Biological Activity

3-Benzhydryl-1H-indole is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This indole derivative has shown potential in various pharmacological applications, including antimycobacterial activity against Mycobacterium tuberculosis (Mtb), which is crucial in the fight against tuberculosis (TB).

Antimycobacterial Activity

Research indicates that this compound exhibits promising antimycobacterial properties. A study synthesized a series of 1H-indoles, including 3-benzhydryl derivatives, and evaluated their activity against Mtb. The findings revealed that certain compounds demonstrated significant inhibition of Mtb growth, particularly against multidrug-resistant strains. Notably, one compound displayed a Minimum Inhibitory Concentration (MIC) of 18.2 µM, indicating strong activity against the bacillus .

Toxicity and Genotoxicity

The evaluation of toxicity was conducted using HepG2 and Vero cell lines to assess the viability and potential genotoxic effects of the synthesized compounds. The results showed that some derivatives had low toxicity profiles, with one compound exhibiting no apparent toxicity or genotoxicity at concentrations below 30 µM. This suggests a favorable safety margin for further development .

Time-Kill Kinetics

The time-kill kinetics of the active compounds were assessed to understand their bactericidal properties better. One notable finding was that at concentrations close to the MIC, the compound maintained a significant reduction in bacterial load over time, demonstrating a time-dependent killing effect rather than a concentration-dependent effect .

Summary of Key Data

The following table summarizes the biological activity and toxicity profiles of selected this compound derivatives:

| Compound ID | MIC (µM) | CC50 (µM) | Genotoxicity | Notes |

|---|---|---|---|---|

| 3r | 18.2 | <30 | Negative | Strong time-dependent activity |

| 3h | 84.3 | <30 | Negative | Moderate activity |

| 3n | <30 | <30 | Negative | Potential for further optimization |

Case Studies

In a case study focusing on the structure-activity relationship (SAR) of indole derivatives, modifications on the benzene ring significantly influenced biological activity. For instance, substituents such as methoxy and trifluoromethyl groups were associated with enhanced antimycobacterial efficacy . The study emphasized the importance of chemical modifications in optimizing drug candidates for TB treatment.

Properties

CAS No. |

53924-26-8 |

|---|---|

Molecular Formula |

C21H17N |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

3-benzhydryl-1H-indole |

InChI |

InChI=1S/C21H17N/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20/h1-15,21-22H |

InChI Key |

ZWUQZQIKPFUBPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.